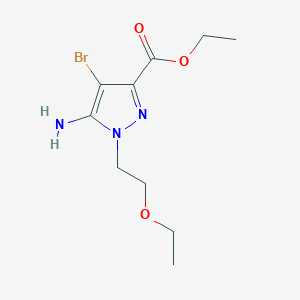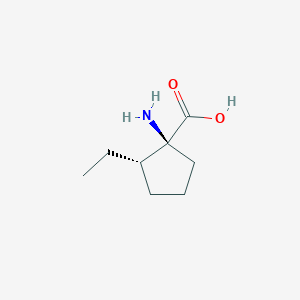
5'-o-(2-Amino-2-deoxy-d-glucopyranosyl)-cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is a nucleoside analog, which means it is a modified version of a nucleoside Nucleosides are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine typically involves the glycosylation of cytidine with 2-amino-2-deoxy-D-glucose. This process can be carried out using various catalysts and under different reaction conditions. One common method involves the use of a Lewis acid catalyst to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the glucose moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the glucose moiety, while substitution reactions can introduce new functional groups into the cytidine base.
Scientific Research Applications
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-thymidine: Another nucleoside analog with similar applications in antiviral research.
3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine: A modified nucleoside used in RNA research.
Uniqueness
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C15H24N4O9 |
|---|---|
Molecular Weight |
404.37 g/mol |
IUPAC Name |
4-amino-1-[5-[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H24N4O9/c16-7-1-2-19(15(25)18-7)13-12(24)10(22)6(27-13)4-26-14-8(17)11(23)9(21)5(3-20)28-14/h1-2,5-6,8-14,20-24H,3-4,17H2,(H2,16,18,25) |
InChI Key |
JYKLRFJMFOYTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)



